molecular formula C21H17BrN2OS B2715846 7-(4-bromophenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207016-24-7

7-(4-bromophenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Katalognummer: B2715846
CAS-Nummer: 1207016-24-7
Molekulargewicht: 425.34
InChI-Schlüssel: CGQLXZCLXGBLKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 7-(4-bromophenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thieno[3,2-d]pyrimidin-4(3H)-one derivative characterized by a bicyclic heterocyclic core. Key structural features include:

  • At position 7: A 4-bromophenyl group, which introduces steric bulk and electronic effects due to the bromine atom.
  • Its molecular formula is C₂₁H₁₇BrN₂OS, with a molecular weight of 425.34 g/mol (estimated). The bromophenyl and dimethylbenzyl groups distinguish it from simpler analogs and influence its pharmacological and physicochemical properties .

Eigenschaften

IUPAC Name

7-(4-bromophenyl)-3-[(2,5-dimethylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2OS/c1-13-3-4-14(2)16(9-13)10-24-12-23-19-18(11-26-20(19)21(24)25)15-5-7-17(22)8-6-15/h3-9,11-12H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQLXZCLXGBLKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 7-(4-bromophenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a novel organic molecule featuring a thieno[3,2-d]pyrimidine core structure. This class of compounds has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique combination of a bromophenyl group and a dimethylbenzyl substituent suggests enhanced interaction with biological targets.

Structural Characteristics

The molecular structure of the compound can be summarized as follows:

  • Core Structure : Thieno[3,2-d]pyrimidine
  • Substituents :
    • 4-bromophenyl group
    • 2,5-dimethylbenzyl group

This structural configuration is crucial for its biological activity and chemical reactivity.

Biological Activity Overview

Research indicates that derivatives of the thieno[3,2-d]pyrimidine scaffold exhibit various biological activities. The potential activities of 7-(4-bromophenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one include:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various pathogens, particularly Mycobacterium species. For instance, thieno[3,2-d]pyrimidine derivatives have been reported to possess significant activity against Mycobacterium tuberculosis and Mycobacterium bovis .
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For example, related compounds have demonstrated antiproliferative effects against several cancer cell lines. A study on similar thienopyrimidine derivatives revealed that some compounds exhibited IC50 values in the low micromolar range against FaDu cells (human pharyngeal squamous cell carcinoma) .
  • Anti-inflammatory Effects : The compound's potential to selectively inhibit COX-2 over COX-1 indicates its promise as an anti-inflammatory agent .

Anticancer Activity

In a recent study evaluating thieno[3,2-d]pyrimidine derivatives, compound 7a (a close analog) was found to induce significant morphological changes in cancer cells and exhibited cytotoxicity through mechanisms involving autophagy and apoptosis. The study reported:

  • IC50 Value : 1.73 μM against FaDu cells.
  • Mechanism of Action : Induction of G2/M phase cell cycle arrest and inhibition of topoisomerase I and II activities .

Antimicrobial Activity

Research on structurally similar compounds has indicated promising antimicrobial properties. A notable finding is that certain thienopyrimidine derivatives exhibited potent activity against Mycobacterium tuberculosis, suggesting that the specific structural features contribute to enhanced biological interactions .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
6-Thioxo-1-(4-bromophenyl)-1,6-dihydropyrimidin-4-oneStructureAntimicrobial
2-(4-Bromophenyl)thiazoleStructureAnticancer properties
Thieno[2,3-d]pyrimidin-4(3H)-onesStructureAntitubercular activity

The comparison highlights the unique attributes of 7-(4-bromophenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one , particularly its specific combination of substituents which may enhance its biological interactions compared to other similar compounds.

Synthesis and Future Directions

The synthesis of this compound can be approached through various methods that allow for targeted modifications to explore structure-activity relationships further. Future research should focus on:

  • Detailed Mechanistic Studies : Understanding the precise molecular mechanisms underlying its biological activities.
  • In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
  • Structural Modifications : Exploring how changes in substituents affect biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a structured comparison with structurally related compounds:

Table 1: Comparative Analysis of Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Biological Activities/Notes Reference
Target Compound 7-(4-BrPh), 3-(2,5-Me₂Bz) C₂₁H₁₇BrN₂OS 425.34 N/A (Hypothesized antimicrobial/anticancer)
7-(4-Bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one 7-(4-BrPh), 3-(3-MeBz) C₂₀H₁₅BrN₂OS 411.32 Structurally analogous; 3-MeBz reduces steric hindrance
7-(4-Bromophenyl)-3H-thieno[3,2-d]pyrimidin-4-one 7-(4-BrPh), 3-H C₁₂H₇BrN₂OS 307.17 Baseline compound; lacks 3-substituent
7-(3-Chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one 7-(3-ClPh), 3-(2-(4-FPhO)Et) C₂₀H₁₄ClFN₂O₂S 412.86 Enhanced solubility due to ether linkage
7-Phenyl-3-(3-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidin-4(3H)-one 7-Ph, 3-(3-CF₃Bz) C₂₁H₁₄F₃N₂OS 420.41 High lipophilicity (CF₃ group)
2,6-Bis(3-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one 2,6-(3-MeOPh), 3-Me C₂₂H₁₉N₂O₃S 397.47 Methoxy groups improve aqueous solubility
7-(3-Fluorophenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one 7-(3-FPh), 3-(3-FBz) C₁₉H₁₂F₂N₂OS 366.38 Dual fluorine atoms enhance bioavailability

Key Findings:

Substituent Effects on Activity: Halogenated Aryl Groups: Bromine (Br) at the 4-position (target compound) may enhance binding affinity via hydrophobic interactions compared to chlorine (Cl) or fluorine (F) analogs .

Synthetic Routes: The target compound likely shares synthetic pathways with analogs, such as Claisen-Schmidt condensations or aza-Wittig reactions (used for fused thienopyrimidines in and ) .

Biological Activity Trends :

  • Compounds with halogenated aryl groups (e.g., 4-bromo, 3-chloro) show enhanced anticancer and antimicrobial activities in studies (). For example, 4-chlorophenyl derivatives in exhibited higher cytotoxicity than doxorubicin .
  • Methoxy and hydroxy groups () improve solubility but may reduce membrane permeability compared to lipophilic substituents like bromine or trifluoromethyl .

The 2,5-dimethylbenzyl group may confer resistance to oxidative metabolism, a feature observed in similarly substituted compounds () .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.